potassium;3-methylpenta-1,3-diene
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Overview
Description
Potassium;3-methylpenta-1,3-diene is an organic compound characterized by the presence of a potassium ion and a conjugated diene system. The compound’s structure includes two double bonds separated by a single bond, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpenta-1,3-diene typically involves the dehydration of 2-methyl-2,4-pentanediol. This process can be catalyzed by weakly acidic catalysts to improve yield and reduce equipment corrosion . The reaction proceeds through the intermediate formation of 4-methyl-4-pentene-2-ol, which is then dehydrated to produce 3-methylpenta-1,3-diene .
Industrial Production Methods
Industrial production of 3-methylpenta-1,3-diene follows similar synthetic routes but on a larger scale. The use of mild catalysts and step-by-step dehydration methods ensures high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: React with 3-methylpenta-1,3-diene to form addition products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed under kinetic control at lower temperatures.
1,4-Addition Products: Formed under thermodynamic control at higher temperatures.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Scientific Research Applications
3-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and other fragrance compounds.
Mechanism of Action
The mechanism of action of 3-methylpenta-1,3-diene involves its reactivity with electrophiles and dienophiles. The compound’s conjugated diene system allows for resonance stabilization, making it highly reactive in electrophilic addition and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity.
2-Methyl-1,3-butadiene (Isoprene): Shares structural similarities and reactivity patterns.
Uniqueness
3-methylpenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of a methyl group at the third position enhances its stability compared to other dienes .
Properties
CAS No. |
74206-00-1 |
---|---|
Molecular Formula |
C6H9K |
Molecular Weight |
120.23 g/mol |
IUPAC Name |
potassium;3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H9.K/c1-4-6(3)5-2;/h4-5H,1-2H2,3H3;/q-1;+1 |
InChI Key |
GZSOABNBYZIOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[CH2-])C=C.[K+] |
Origin of Product |
United States |
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